N-({N'-[(E)-(5-Bromo-2-hydroxy-3-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({N’-[(E)-(5-Bromo-2-hydroxy-3-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide is a complex organic compound that features a combination of aromatic rings, bromine, hydroxyl, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(E)-(5-Bromo-2-hydroxy-3-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide typically involves the following steps:
Formation of the hydrazone: The reaction between 5-bromo-2-hydroxy-3-methylbenzaldehyde and hydrazine hydrate forms the hydrazone intermediate.
Coupling with 3,4-dimethoxybenzoyl chloride: The hydrazone intermediate is then reacted with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
N-({N’-[(E)-(5-Bromo-2-hydroxy-3-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets.
Biological Research: The compound is used in studies involving enzyme inhibition and protein binding.
Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-({N’-[(E)-(5-Bromo-2-hydroxy-3-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-({N’-[(E)-(5-Bromo-2,4-dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-benzamide
- N-({N’-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-benzamide
Uniqueness
N-({N’-[(E)-(5-Bromo-2-hydroxy-3-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide is unique due to the presence of both bromine and methoxy groups on the aromatic rings, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups allows for a diverse range of chemical modifications and interactions, making it a versatile compound for various research applications.
Properties
Molecular Formula |
C19H20BrN3O5 |
---|---|
Molecular Weight |
450.3 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(5-bromo-2-hydroxy-3-methylphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C19H20BrN3O5/c1-11-6-14(20)7-13(18(11)25)9-22-23-17(24)10-21-19(26)12-4-5-15(27-2)16(8-12)28-3/h4-9,25H,10H2,1-3H3,(H,21,26)(H,23,24)/b22-9+ |
InChI Key |
XSBZJWUSRPEEMG-LSFURLLWSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1O)/C=N/NC(=O)CNC(=O)C2=CC(=C(C=C2)OC)OC)Br |
Canonical SMILES |
CC1=CC(=CC(=C1O)C=NNC(=O)CNC(=O)C2=CC(=C(C=C2)OC)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.